molecular formula C21H20O7 B1678968 Podoverine A CAS No. 107882-43-9

Podoverine A

Cat. No. B1678968
CAS RN: 107882-43-9
M. Wt: 384.4 g/mol
InChI Key: MGFXFQXRHGAKQN-UHFFFAOYSA-N
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Description

Podoverine A is a microtubule destabilizing natural product derived from the Podophyllum species . It belongs to a special class of flavonoid derivatives known as prenylated flavonoids . The presence of one or more prenyl groups in the parent nucleus of the flavonoid enriches the structural diversity of flavonoids and increases their bioactivity and bioavailability .


Molecular Structure Analysis

Podoverine A has a chemical formula of C21H20O7, an exact mass of 384.12, and a molecular weight of 384.380 . The elemental analysis shows that it contains Carbon (65.62%), Hydrogen (5.24%), and Oxygen (29.14%) .

properties

CAS RN

107882-43-9

Product Name

Podoverine A

Molecular Formula

C21H20O7

Molecular Weight

384.4 g/mol

IUPAC Name

2-[3,4-dihydroxy-2-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-3-methoxychromen-4-one

InChI

InChI=1S/C21H20O7/c1-10(2)4-5-12-13(6-7-14(23)18(12)25)20-21(27-3)19(26)17-15(24)8-11(22)9-16(17)28-20/h4,6-9,22-25H,5H2,1-3H3

InChI Key

MGFXFQXRHGAKQN-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Podoverine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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